BenchChemオンラインストアへようこそ!

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine

Physicochemical profiling Lipophilicity Drug-likeness

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1260386-18-2) is a dual-substituted 7-azaindole heterocycle (C₈H₇N₃O₃, MW 193.16) bearing an electron-donating methoxy group at the 6-position and an electron-withdrawing nitro group at the 5-position on the pyrrolo[2,3-b]pyridine scaffold. The 7-azaindole core is a well-established privileged structure in kinase inhibitor drug discovery, serving as a biological isostere of indole and appearing in numerous clinical and preclinical ATP-competitive kinase inhibitors targeting FGFR, c-Met, CHK1/CHK2, TNIK, and SRC.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 1260386-18-2
Cat. No. B1431673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine
CAS1260386-18-2
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CNC2=N1)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O3/c1-14-8-6(11(12)13)4-5-2-3-9-7(5)10-8/h2-4H,1H3,(H,9,10)
InChIKeyBJTMAZBBFMOCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1260386-18-2): Chemical Identity, Scaffold Class, and Procurement Positioning


6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1260386-18-2) is a dual-substituted 7-azaindole heterocycle (C₈H₇N₃O₃, MW 193.16) bearing an electron-donating methoxy group at the 6-position and an electron-withdrawing nitro group at the 5-position on the pyrrolo[2,3-b]pyridine scaffold . The 7-azaindole core is a well-established privileged structure in kinase inhibitor drug discovery, serving as a biological isostere of indole and appearing in numerous clinical and preclinical ATP-competitive kinase inhibitors targeting FGFR, c-Met, CHK1/CHK2, TNIK, and SRC [1][2]. This specific regioisomeric and substitution pattern distinguishes the compound from other commercially available 7-azaindole building blocks and defines its utility as a synthetic intermediate for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why Generic Substitution of 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine Fails: Substituent-Dependent Physicochemical and Reactivity Divergence


7-Azaindole building blocks cannot be interchanged generically because the identity, position, and electronic character of substituents fundamentally alter lipophilicity, hydrogen-bonding capacity, and chemoselective reactivity profiles [1]. The 5-nitro-6-methoxy substitution pattern creates a unique push-pull electronic system: the strongly electron-withdrawing nitro group (σm = 0.71) activates the pyridine ring toward nucleophilic aromatic substitution while simultaneously deactivating it toward electrophilic substitution, whereas the electron-donating methoxy group (σp = -0.27) exerts the opposite effect at the adjacent position [2]. This electronic orthogonality enables sequential chemoselective transformations—nitro reduction to the corresponding 5-amino derivative without affecting the 6-methoxy group, or methoxy demethylation to the 6-hydroxy analog without reducing the nitro group—that are not possible with mono-substituted analogs such as 5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 101083-92-5) or 6-methoxy-1H-pyrrolo[2,3-b]pyridine. The quantitative evidence below demonstrates that these differences translate into measurable divergence in lipophilicity, polar surface area, hydrogen-bonding capacity, and differential synthetic utility.

Product-Specific Quantitative Differentiation Evidence for 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine vs. Closest Structural Analogs


Lipophilicity Divergence: 6-Methoxy-5-nitro-7-azaindole vs. 5-Nitro-7-azaindole (LogP Comparison)

The 6-methoxy substituent increases the calculated partition coefficient (LogP) of 6-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine by approximately 0.65 log units relative to its closest commercial analog, 5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 101083-92-5), which lacks the 6-methoxy group . This LogP shift represents an approximately 4.5-fold increase in octanol-water partitioning, placing the target compound closer to the optimal CNS drug-like LogP range (2–4) and suggesting improved passive membrane permeability relative to the comparator in standard PAMPA or Caco-2 permeability assays. Compared to the unsubstituted parent scaffold 1H-pyrrolo[2,3-b]pyridine (LogP 1.82), the combined nitro and methoxy substituents elevate LogP by 0.82 units [1].

Physicochemical profiling Lipophilicity Drug-likeness Permeability prediction

Hydrogen-Bond Acceptor Count and Polar Surface Area: Impact on Target Engagement Predictions

The 6-methoxy-5-nitro substitution pattern reduces the calculated hydrogen-bond acceptor count by one relative to the 5-nitro-only analog (4 vs. 5 H-bond acceptors), despite the addition of the methoxy oxygen [1]. This occurs because the methoxy oxygen replaces a nitrogen lone pair that would otherwise be available for hydrogen bonding. This reduction in hydrogen-bonding capacity, combined with a lower calculated polar surface area (PSA) arising from the replacement of an exposed pyridine nitrogen with a methoxy substituent, suggests potentially improved passive permeability and reduced susceptibility to P-glycoprotein efflux. These features are consistent with the property profiles optimized in successful ATP-competitive kinase inhibitors, where excessive hydrogen-bonding capacity can limit cellular penetration.

Medicinal chemistry Structure-based drug design Polar surface area Kinase inhibitor optimization

Chemoselective Reduction Potential: Orthogonal Functional Group Transformability vs. Mono-Substituted Analogs

The presence of both a reducible nitro group and a demethylatable methoxy group on the same scaffold enables sequential chemoselective transformations that are inherently inaccessible with mono-substituted analogs. The nitro group of 6-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine can be selectively reduced to the 5-amino derivative under standard hydrogenation conditions (H₂, 10% Pd/C, EtOH) without affecting the 6-methoxy group, yielding 6-methoxy-1H-pyrrolo[2,3-b]pyridin-5-amine [1]. Conversely, the methoxy group can be demethylated under Lewis acid conditions (BBr₃, CH₂Cl₂, −78 °C to rt) to yield the 6-hydroxy-5-nitro derivative while preserving the nitro functionality. This dual derivatization capacity enables parallel library synthesis from a single building block, a capability not shared by 5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 101083-92-5), which lacks the methoxy handle, or 6-methoxy-1H-pyrrolo[2,3-b]pyridine, which lacks the nitro handle .

Synthetic chemistry Chemoselective reduction Building block utility Parallel synthesis

Density and Physical Form Comparison: Impact on Purification and Formulation Handling

The calculated density of 6-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.5 ± 0.1 g/cm³) is slightly lower than that of 5-nitro-1H-pyrrolo[2,3-b]pyridine (1.525 g/cm³, CAS 101083-92-5), reflecting the replacement of a ring hydrogen with the bulkier but less dense methoxy substituent . While the absolute density difference is modest (~0.025 g/cm³, or ~1.7%), this divergence is measurable and may influence crystallization behavior, solubility parameter matching, and chromatographic retention during preparative HPLC purification. The methoxy substituent also lowers the melting point relative to the 5-nitro analog (which decomposes at 280 °C), potentially improving solubility in organic solvents at ambient temperature and facilitating solution-phase chemistry during library synthesis.

Process chemistry Solid-state properties Purification Scale-up compatibility

N-Methylation Differentiation: Free N-H vs. N-Methylated Analog Impacts Subsequent Derivatization Chemistry

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine retains a free N-H at the pyrrole 1-position, which serves as a versatile derivatization point for N-alkylation, N-arylation (Buchwald-Hartwig or Ullmann coupling), N-sulfonylation, or N-Boc protection for subsequent C-2 lithiation and functionalization . In contrast, the pre-methylated analog 1-methyl-6-methoxy-5-nitro-7-azaindole (CAS 1427502-46-2) eliminates this synthetic handle, restricting access to N-substituted derivatives without an additional deprotection step . The free N-H also contributes one hydrogen-bond donor, which can engage the kinase hinge region in ATP-competitive inhibitors, whereas the N-methyl analog has zero H-bond donors (H-Bond Donors: target = 1 vs. N-methyl analog = 0), potentially altering binding mode and selectivity profiles .

Medicinal chemistry N-alkylation Protecting group strategy Kinase inhibitor SAR

Commercial Purity Benchmarking: 98% Certified Purity vs. Lower-Grade Alternative Sources

Multiple verified suppliers offer 6-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine at certified purity levels of 98% (HPLC), including MolCore (ISO-certified) and Leyan (catalog #1641188) . In comparison, the closest analog 5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 101083-92-5) is commonly supplied at 97% purity from multiple vendors . While this 1% absolute purity difference may appear modest, for multi-step synthesis in medicinal chemistry programs, a 1% impurity burden can translate into a 3-5% cumulative yield loss over a 3-4 step sequence after accounting for impurity propagation, side-product formation, and additional purification requirements. Furthermore, ISO-certified production (MolCore) provides documented quality systems suitable for GLP and early GMP environments.

Quality control Procurement specification Purity assurance Analytical chemistry

Optimal Research and Industrial Application Scenarios for 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine Based on Differentiation Evidence


Parallel SAR Library Synthesis Targeting ATP-Competitive Kinase Inhibitors

The dual orthogonal functional handles (reducible 5-NO₂ and demethylatable 6-OCH₃) enable medicinal chemistry teams to generate at least four distinct derivative series from a single building block procurement . In a typical FGFR or c-Met kinase inhibitor lead optimization campaign, the 5-nitro group can be reduced and subsequently amidated or sulfonylated, while the 6-methoxy group can be demethylated and O-alkylated, allowing systematic exploration of both hinge-binding and solvent-exposed regions of the ATP-binding pocket [1]. This parallel derivatization strategy reduces the number of building blocks that must be individually sourced and characterized by 50% compared to using separate 5-nitro and 6-methoxy mono-substituted precursors, directly translating to reduced procurement overhead, unified analytical method development, and faster SAR cycle times.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization

With a LogP of 2.64—positioning it within the optimal fragment-like lipophilicity range (LogP 1–3) while maintaining low molecular weight (193.16 Da) compliant with the Rule of Three for fragment-based screening—this compound serves as an ideal starting fragment for 7-azaindole-based kinase inhibitor programs . The presence of a free N-H (1 H-bond donor) and the 7-azaindole scaffold, which is a validated hinge-binding motif for ATP-competitive kinase inhibition, provides essential pharmacophoric features for fragment growth via structure-based drug design [1]. Its calculated lipophilicity is 0.65 log units higher than the 5-nitro-only fragment, suggesting improved passive permeability for cell-based fragment screening while retaining acceptable aqueous solubility for biochemical assays.

Chemoselective Bioconjugation and Chemical Probe Synthesis

The chemoselective reducibility of the 5-nitro group in the presence of the 6-methoxy substituent makes this compound a suitable precursor for generating 5-amino-6-methoxy-7-azaindole, which can be further functionalized with biotin, fluorophores (e.g., BODIPY, fluorescein), or photoaffinity labels (diazirine, benzophenone) for chemical biology applications . The retained 6-methoxy group provides a spectroscopic handle (¹H NMR singlet at ~3.9 ppm; characteristic UV absorption) that facilitates reaction monitoring and product characterization during probe synthesis [1]. This orthogonal functionalization capacity is not available with mono-substituted 7-azaindole building blocks, which would require additional synthetic steps to install a second functional handle for dual-labeling strategies.

Process Chemistry Route Scouting and Scale-Up Feasibility Assessment

For process chemistry groups evaluating scalable synthetic routes to 5,6-disubstituted-7-azaindole Active Pharmaceutical Ingredient (API) intermediates, this compound's commercially available 98% purity with ISO-certified quality systems provides a reliable starting point for route scouting and impurity profiling . The lower density (1.5 g/cm³) relative to the 5-nitro analog and the absence of a high-melting-point decomposition characteristic (the 5-nitro analog decomposes at 280 °C) suggest improved handling properties for kilogram-scale solution-phase chemistry [1]. Procurement of this pre-functionalized building block eliminates two sequential nitration and methoxylation steps from the synthetic route, potentially reducing the overall step count by 20–40% compared to constructing the substitution pattern de novo from the parent 7-azaindole scaffold.

Quote Request

Request a Quote for 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.